molecular formula C18H23NO3S2 B2923893 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396745-96-2

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2923893
CAS No.: 1396745-96-2
M. Wt: 365.51
InChI Key: SPUOEVFRGXQHEZ-UHFFFAOYSA-N
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Description

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a thiophene group and a propoxyphenylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-propoxyphenyl with a suitable sulfonyl chloride, followed by the introduction of the thiophene group through a palladium-catalyzed coupling reaction. The final step involves the formation of the piperidine ring via a cyclization reaction under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiophene groups can play a crucial role in binding to the active site of the target, while the piperidine ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
  • 1-((4-Ethoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
  • 1-((4-Butoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Uniqueness

1-((4-Propoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its interaction with biological membranes and molecular targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

1-(4-propoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c1-2-13-22-16-5-7-17(8-6-16)24(20,21)19-11-9-15(10-12-19)18-4-3-14-23-18/h3-8,14-15H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUOEVFRGXQHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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